REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].C1COCC1.S(Cl)([Cl:21])(=O)=O>O>[Cl:21][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
205 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirring bar, argon inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried three-necked 3-L round-bottomed flask, equipped with a septa
|
Type
|
ADDITION
|
Details
|
thermocouple and addition funnel
|
Type
|
CUSTOM
|
Details
|
capped with a septa
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
STIRRING
|
Details
|
stirred until the solution
|
Type
|
STIRRING
|
Details
|
while stirring over an hour
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature was maintained below -5° C. (ranging between -15° and -5° C.)
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2 L), air
|
Type
|
CUSTOM
|
Details
|
dried for about 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |